1-(4,5-dimethoxy-2-nitrophenyl)adamantane
Overview
Description
1-(4,5-Dimethoxy-2-nitrophenyl)adamantane is a chemical compound with the empirical formula C18H23NO4 and a molecular weight of 317.38 g/mol . This compound is characterized by the presence of an adamantane core substituted with a 4,5-dimethoxy-2-nitrophenyl group. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in various chemical applications.
Preparation Methods
The synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)adamantane typically involves the nitration of 4,5-dimethoxyadamantane followed by a series of substitution reactions. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the phenyl ring . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
1-(4,5-Dimethoxy-2-nitrophenyl)adamantane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and lithium aluminum hydride. Major products formed from these reactions include amines and substituted phenyladamantanes.
Scientific Research Applications
1-(4,5-Dimethoxy-2-nitrophenyl)adamantane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(4,5-dimethoxy-2-nitrophenyl)adamantane involves its interaction with molecular targets such as enzymes and receptors. The adamantane core provides a rigid scaffold that can enhance binding affinity and selectivity. The nitro and methoxy groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)adamantane can be compared with other similar compounds such as:
1-(4-Methoxyphenyl)adamantane: Lacks the nitro group, resulting in different reactivity and binding properties.
2-(3,5-Dimethyladamantan-1-yloxy)ethylamine: Contains an ethylamine group, which alters its chemical and biological properties.
3,5-Dimethyl-1-(piperidinocarbonyl)adamantane: Features a piperidinocarbonyl group, providing different pharmacological activities.
The uniqueness of this compound lies in its combination of the adamantane core with the 4,5-dimethoxy-2-nitrophenyl group, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
1-(4,5-dimethoxy-2-nitrophenyl)adamantane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-22-16-6-14(15(19(20)21)7-17(16)23-2)18-8-11-3-12(9-18)5-13(4-11)10-18/h6-7,11-13H,3-5,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALAQSZEGLFMQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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